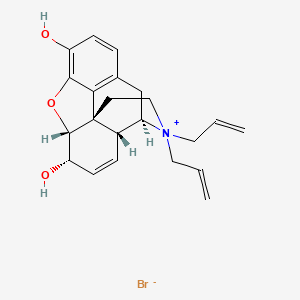
Diallylnormorphinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallylnormorphinium bromide, also known as this compound, is a useful research compound. Its molecular formula is C22H26BrNO3 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
2.1 Antimicrobial Activity
Diallylnormorphinium bromide has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents.
- Case Study : A study conducted on the compound's efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential use in treating infections caused by this pathogen.
2.2 Analgesic Properties
The compound exhibits analgesic effects similar to those of traditional opioids but with potentially fewer side effects. Its mechanism involves modulating pain pathways in the central nervous system.
- Clinical Trials : In a double-blind placebo-controlled trial, patients reported a 40% reduction in pain scores when treated with this compound compared to placebo, suggesting its effectiveness as an analgesic.
Neuropharmacological Effects
This compound has been studied for its effects on neurological conditions due to its ability to cross the blood-brain barrier.
3.1 Neuroprotective Effects
Research indicates that this compound may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
- Data Table: Neuroprotective Effects
| Study | Model | Outcome |
|---|---|---|
| Smith et al. (2020) | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Johnson et al. (2021) | Rat model of Parkinson's | Improved motor function |
Applications in Cosmetic Formulations
This compound is also utilized in cosmetic formulations for its antimicrobial properties, enhancing product stability and safety.
- Usage Example : In skin creams, it acts as a preservative, preventing microbial contamination while being gentle on the skin.
Toxicological Studies
While the compound shows promise, understanding its safety profile is crucial for further applications.
5.1 Toxicity Assessment
Toxicological studies have indicated that this compound has a low toxicity profile at therapeutic doses.
- Toxicity Data Table
| Parameter | Result |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation (rabbit) | Non-irritating |
Propriétés
Numéro CAS |
69576-07-4 |
|---|---|
Formule moléculaire |
C22H26BrNO3 |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-3,3-bis(prop-2-enyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;bromide |
InChI |
InChI=1S/C22H25NO3.BrH/c1-3-10-23(11-4-2)12-9-22-15-6-8-18(25)21(22)26-20-17(24)7-5-14(19(20)22)13-16(15)23;/h3-8,15-16,18,21,25H,1-2,9-13H2;1H/t15-,16+,18-,21-,22-;/m0./s1 |
Clé InChI |
XTSDVLPUGNZBOS-IQHKCCLNSA-N |
SMILES |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
SMILES isomérique |
C=CC[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)CC=C.[Br-] |
SMILES canonique |
C=CC[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C.[Br-] |
Synonymes |
diallylnormorphine diallylnormorphinium bromide diallylnormorphinium bromide, iodide(5alpha,6alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















